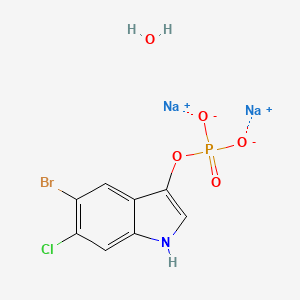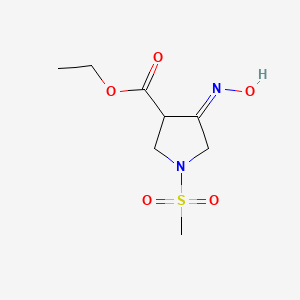
3,4-O-Isopropylidene-L-arabinose
Overview
Description
3,4-O-Isopropylidene-L-arabinose is a useful research compound. Its molecular formula is C8H14O5 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-O-Isopropylidene-L-arabinose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-O-Isopropylidene-L-arabinose including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Glycerol Derivatives
A procedure using L-arabinose to prepare 2,3-O-isopropylidene-sn-glycerol has been described. This process involves converting L-arabinose to a monoisopropylidene diethyl mercaptal derivative, followed by several chemical reactions, yielding pure 2,3-O-isopropylidene-sn-glycerol (Kanda & Wells, 1980).
Chemistry of Branched-Chain Sugars
Research on methyl 3,4-O-isopropylidene-β-L-erythro-pentosulopyranoside has contributed to the chemistry of 2-C-methyl-L-arabinose and -ribose. This study provides insights into the configurations of products and the stability of these sugars in acidic and basic media (Ferrier et al., 1968).
Isotope-Labeled L-Arabinose Synthesis
The synthesis of L-arabinose-5-C14, which involves multiple steps including the use of isopropylidene derivatives of D-gulono-lactone, has been documented. This synthesis is significant for studies requiring radioactively labeled sugars (Hulyalkar & Jones, 1963).
Synthesis of C-(2-deoxy-β-glycosyl) Arenes
A method using 2,3:4,5-Di-O-isopropylidene-aldehydo-D-arabinose for the synthesis of C-(2-deoxy-β-glycosyl) arenes has been developed. This synthesis is important for creating specialized organic compounds (Khan et al., 1996).
Arabinose Isomerase in Sugar Conversion
L-Arabinose isomerase from Shewanella sp. ANA-3 has been found to be highly active at low temperatures, making it useful for the industrial conversion of sugars like D-galactose into D-tagatose, a sugar with various applications (Rhimi et al., 2011).
Synthesis of Nucleosides
A practical synthesis of 4′-thioribonucleosides starting from L-arabinose has been reported. This synthesis is important for creating nucleoside analogs used in various biomedical applications (Yoshimura et al., 2006).
properties
IUPAC Name |
(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6(4-10)7(13-8)5(11)3-9/h3,5-7,10-11H,4H2,1-2H3/t5-,6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCDLMVMDQUSGI-LYFYHCNISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C=O)O)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@H](O1)[C@H](C=O)O)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-O-Isopropylidene-L-arabinose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















